Penta-O-acetyl Iopamidol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

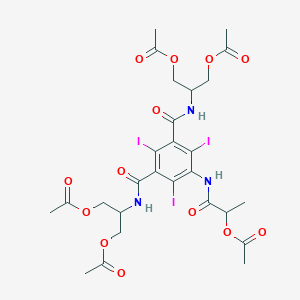

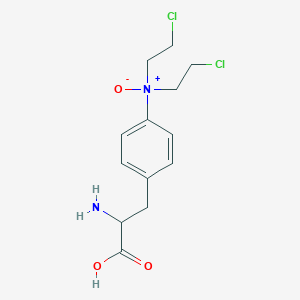

ペンタ-O-アセチルヨパミドールは、ヨパミドール誘導体であり、医療画像診断で一般的に使用されている非イオン性、水溶性ヨウ素含有造影剤です。 この化合物はC27H32I3N3O13 の分子式と987.27 g/mol の分子量を持っています 。 それは主に、特にプロテオミクスの分野における研究目的で使用されています .

準備方法

合成ルートと反応条件

ペンタ-O-アセチルヨパミドールの調製には、ヨパミドールのアセチル化が伴います。このプロセスは、通常、ピリジンなどの触媒の存在下でヨパミドールと無水酢酸を反応させることから始まります。 この反応は、ヨパミドールに存在するヒドロキシル基の完全なアセチル化を確実にするために、制御された温度条件下で行われます .

工業生産方法

ペンタ-O-アセチルヨパミドールの工業生産は、同様の合成ルートに従いますが、より大規模で行われます。このプロセスには、効率的なアセチル化を確実にするために、高速機械的混合またはボールミルを使用することが含まれます。 反応条件は、最終生成物の高収率と高純度を達成するために最適化されています .

化学反応の分析

反応の種類

ペンタ-O-アセチルヨパミドールは、次のようなさまざまな化学反応を起こします。

加水分解: アセチル基は、酸性または塩基性条件下で加水分解されてヨパミドールを生成します。

置換: アセチル基は、求核置換反応により他の官能基と置換することができます。

一般的な試薬と条件

加水分解: 塩酸や水酸化ナトリウムなどの試薬を用いた酸性または塩基性条件。

置換: アミンやアルコールなどの求核試薬を使用してアセチル基を置換できます。

形成される主な生成物

加水分解: ヨパミドール

科学的研究の応用

ペンタ-O-アセチルヨパミドールは、科学研究においていくつかの応用があります。

作用機序

ペンタ-O-アセチルヨパミドールの作用機序は、主にその母体化合物であるヨパミドールに関連しています。ヨパミドールは、放射線画像診断における画像のコントラストを向上させることで作用します。周囲の組織よりも効果的にX線を吸収することで、より鮮明な画像を提供します。 ヨパミドールのアセチル化は、その作用機序を大幅には変化させませんが、安定性と溶解性を向上させる可能性があります .

類似化合物との比較

類似化合物

ヨパミドール: 広く造影剤として使用されている母体化合物。

イオヘキソール: 同様の用途を持つ別の非イオン性ヨウ素含有造影剤。

イオメプロール: ヨパミドールと同様の特性を持つ医療画像診断に使用されます。

ユニークさ

ペンタ-O-アセチルヨパミドールは、そのアセチル化により、母体化合物であるヨパミドールと比較して安定性と溶解性が向上しているため、ユニークです。 この修飾により、特にプロテオミクスと薬物送達における特定の研究用途に適しています .

特性

IUPAC Name |

[3-acetyloxy-2-[[3-(2-acetyloxypropanoylamino)-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWGNAGGXTUGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32I3N3O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)

![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)

![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)